2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid
Description
The compound 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid is a structurally complex organophosphorus derivative. The majority of the evidence refers to amifostine (2-(3-aminopropylamino)ethylsulfanylphosphonic acid), a well-characterized radioprotective agent with the IUPAC name 2-(3-aminopropylamino)ethylsulfanylphosphonic acid and CAS number 20537-88-6 . Amifostine is a prodrug that undergoes enzymatic dephosphorylation to form the active free thiol metabolite WR-1065 (3-aminopropylaminoethanethiol), which scavenges reactive oxygen species (ROS) and protects normal tissues from radiation or chemotherapy-induced damage .
The confusion in nomenclature may arise from the similarity between the methyliminopropyl group in the queried compound and the aminopropyl group in amifostine.
Properties
CAS No. |
127914-13-0 |
|---|---|
Molecular Formula |
C6H16N3O3PS |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C6H16N3O3PS/c1-8-6(7)2-3-9-4-5-14-13(10,11)12/h9H,2-5H2,1H3,(H2,7,8)(H2,10,11,12) |
InChI Key |
MOZLCQZOHUQWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(CCNCCSP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Amifostine belongs to a class of thiol-containing radioprotectors. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Mechanistic Superiority of Amifostine: Amifostine’s prodrug design allows selective activation in normal tissues (via alkaline phosphatase), achieving 100-fold higher thiol concentrations in healthy cells compared to tumors . This selectivity reduces collateral damage during radiotherapy or chemotherapy. In contrast, cysteamine and 2-MPG lack tissue specificity, leading to systemic toxicity at radioprotective doses .
Toxicity Profiles :
- Amifostine : Side effects include hypotension, nausea, and allergic reactions, but these are manageable in clinical settings .
- Cysteamine : Causes severe gastrointestinal and neurological toxicity, limiting its utility .
Efficacy in Clinical Trials: Amifostine is the only FDA-approved radioprotector for reducing xerostomia in head/neck cancer patients and nephrotoxicity in cisplatin-based therapies . Natural polyphenols (e.g., ferulic acid) show promise as alternatives due to lower toxicity, but their efficacy in humans remains unproven .
Biological Activity
Overview of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid, often referred to as a phosphonic acid derivative, is a compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This compound features a phosphonic acid moiety, which is known for its ability to mimic phosphate groups in biological systems, potentially influencing various biochemical pathways.
The biological activity of phosphonic acids generally involves their interaction with enzymes and receptors that utilize phosphate groups. The structural similarity of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid to natural phosphates allows it to act as an inhibitor or modulator in several biological processes:
- Enzyme Inhibition : Phosphonic acids can inhibit enzymes such as kinases and phosphatases, which play critical roles in signal transduction and metabolic pathways.
- Antimicrobial Activity : Some phosphonic acids exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or metabolic functions.
- Antiviral Properties : Certain derivatives have shown potential in inhibiting viral replication by interfering with viral polymerases.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of various phosphonic acid derivatives, including compounds similar to 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections.
- Cytotoxicity Studies : Research has shown that phosphonic acids can affect cell viability in cancer cell lines. In vitro studies demonstrated that derivatives of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid exhibited cytotoxic effects on certain cancer cells, indicating a possible role in cancer therapy.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective properties. They could potentially protect neuronal cells from oxidative stress or excitotoxicity, which is relevant in neurodegenerative diseases.
Data Table: Summary of Biological Activities
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